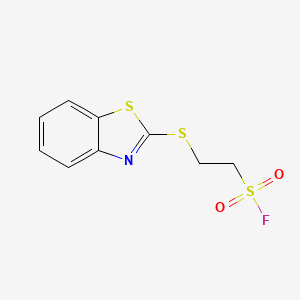

![molecular formula C23H18N4O3S B2651821 6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide CAS No. 1226427-69-5](/img/structure/B2651821.png)

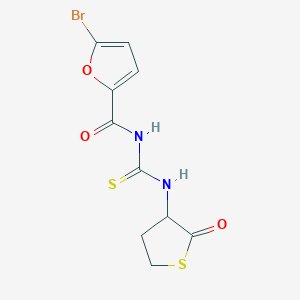

6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-{4-[(ethylsulfonyl)amino]phenoxy}-N-propylnicotinamide” is a chemical compound. It is a derivative of phenoxy acetamide, which has been studied for its potential therapeutic applications .

Synthesis Analysis

The synthesis of phenoxy derivatives involves various chemical techniques and computational chemistry applications . A process for the preparation of 4-phenoxy-phenols, which might be related to the synthesis of this compound, involves adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl and introducing the diazonium chloride solution obtained into a boiling mixture of about half-concentrated H2SO4 and an aromatic hydrocarbon .科学的研究の応用

Novel Sulfonated Membranes for Dye Treatment

Research conducted by Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes, enhanced by sulfonated aromatic diamine monomers, for dye treatment. These membranes showed increased water flux due to improved surface hydrophilicity, demonstrating the significant role of sulfonic acid groups in water permeation and dye rejection during nanofiltration separation processes (Liu et al., 2012).

Antioxidant Activity of Sulfimide Derivatives

Milaeva et al. (2018) synthesized new diphenylsulfimide derivatives featuring 2,6-di-tert-butylphenol moieties, showing significant enhancement in antioxidant activity. The presence of both phenol and diphenylsulfimide moieties in a molecule led to a notable increase in antioxidant activity, illustrating the potential of sulfonamide derivatives in antioxidant applications (Milaeva et al., 2018).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) demonstrated the use of biocatalysis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, employing Actinoplanes missouriensis. This approach facilitated the production of sufficient quantities of metabolites for structural characterization, showcasing the application of sulfonamide derivatives in enhancing our understanding of drug metabolism and facilitating clinical investigations (Zmijewski et al., 2006).

Enhanced Biocatalytic Sustainability

Costa et al. (2019) explored the enhanced biocatalytic sustainability of laccase by immobilization on functionalized carbon nanotubes/polysulfone membranes. This research highlights the significance of sulfonate groups in improving the stability and reusability of biocatalysts, paving the way for their application in environmental remediation and industrial processes (Costa et al., 2019).

Synthesis and Properties of Sulfonated Polyimides

Chen et al. (2006) synthesized novel side-chain-sulfonated polyimides, demonstrating their potential in fuel cell applications due to their high proton conductivity and thermal stability. This work exemplifies the role of sulfonated compounds in advancing materials science, particularly in developing efficient and stable materials for energy conversion and storage (Chen et al., 2006).

特性

IUPAC Name |

3-(3-methylphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)27-22(28)20-18(10-11-31-20)26(23(27)29)13-19-24-21(25-30-19)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALKBCRSOWSKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2651738.png)

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2651742.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)

![2-(2-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2651748.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)

![3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2651755.png)

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)

![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)

![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)